N-(4-Ethoxybenzyl)-2-propanamine

CAS No.: 940196-09-8

Cat. No.: VC7646814

Molecular Formula: C12H19NO

Molecular Weight: 193.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 940196-09-8 |

|---|---|

| Molecular Formula | C12H19NO |

| Molecular Weight | 193.29 |

| IUPAC Name | N-[(4-ethoxyphenyl)methyl]propan-2-amine |

| Standard InChI | InChI=1S/C12H19NO/c1-4-14-12-7-5-11(6-8-12)9-13-10(2)3/h5-8,10,13H,4,9H2,1-3H3 |

| Standard InChI Key | ZDLALHMIFXHJAP-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)CNC(C)C |

Introduction

Chemical Identity and Structural Overview

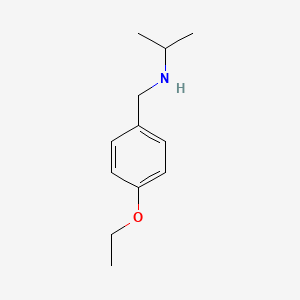

N-(4-Ethoxybenzyl)-2-propanamine is a secondary amine characterized by a 4-ethoxybenzyl group (-CH₂C₆H₄-OCH₂CH₃) attached to the nitrogen atom of 2-propanamine (isopropylamine). Its molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol. The ethoxy substituent at the para position of the benzyl ring distinguishes it from other benzylamine derivatives, influencing its physicochemical properties and reactivity .

Structural Relationships to Controlled Substances

The compound belongs to a class of ethoxyphenethylamines, which share structural similarities with regulated amphetamine analogs such as 3,4-methylenedioxy-N-ethylamphetamine (MDEA) and 3,4-methylenedioxy-N,N-dimethylamphetamine (MDMMA). These compounds exhibit isobaric relationships (identical molecular weights) and overlapping mass spectral fragmentation patterns, complicating their differentiation in forensic analyses .

Synthesis and Preparation Methods

The synthesis of N-(4-Ethoxybenzyl)-2-propanamine follows a multi-step route analogous to the preparation of related ethoxyphenethylamines described in the literature .

Stepwise Synthesis Protocol

-

Aldehyde Condensation:

4-Ethoxybenzaldehyde is condensed with nitroethane in the presence of n-butylamine, forming a nitroalkene intermediate. -

Reduction to Ketone:

The nitroalkene undergoes Fe/FeCl₃-mediated reduction in a toluene-aqueous acid system, yielding the corresponding ketone (4-ethoxyphenylpropan-2-one). -

Reductive Amination:

The ketone is subjected to reductive amination using sodium cyanoborohydride and 2-propanamine hydrochloride in methanol, producing N-(4-Ethoxybenzyl)-2-propanamine as the final product .

Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitroalkene Formation | 4-Ethoxybenzaldehyde, nitroethane, n-BuNH₂ | 78 |

| Ketone Synthesis | Fe/FeCl₃, toluene/HCl | 65 |

| Reductive Amination | NaBH₃CN, MeOH, 2-propanamine·HCl | 82 |

Analytical Characterization

Differentiating N-(4-Ethoxybenzyl)-2-propanamine from isobaric and regioisomeric analogs requires advanced analytical techniques.

Mass Spectrometric Profiling

Electron ionization mass spectrometry (EI-MS) of underivatized N-(4-Ethoxybenzyl)-2-propanamine reveals major fragment ions at m/z 72 (C₄H₁₀N⁺) and m/z 135/136 (C₈H₇O₂⁺), consistent with cleavage at the benzylic position and loss of the ethoxy group .

Perfluoroacyl Derivatives for Enhanced Specificity

Derivatization with trifluoroacetic anhydride (TFAA) or heptafluorobutyryl (HFB) reagents generates unique fragmentation patterns:

-

Trifluoroacetyl (TFA) Derivative: Prominent ions at m/z 210 (M⁺-CF₃CO) and m/z 164 (C₈H₇O₂⁺).

-

Heptafluorobutryl (HFB) Derivative: Diagnostic ions at m/z 312 (M⁺-C₃F₇CO) and m/z 268 (C₁₀H₁₂NO₂⁺) .

Table 2: Key Mass Spectral Fragments of Derivatives

| Derivative | Major Fragments (m/z) | Diagnostic Ion |

|---|---|---|

| Underivatized | 72, 135, 136 | 135 |

| Trifluoroacetyl | 210, 164 | 210 |

| Heptafluorobutryl | 312, 268 | 312 |

GC Retention Behavior

On a non-polar Rtx-1 column (30 m × 0.25 mm ID, 0.25 μm film), underivatized N-(4-Ethoxybenzyl)-2-propanamine elutes at 12.8 minutes under a temperature program of 100°C (1 min) to 280°C at 15°C/min .

Vapor-Phase IR Spectral Features

-

N-H Stretch: 3350 cm⁻¹ (secondary amine).

-

C-O-C Asymmetric Stretch: 1245 cm⁻¹ (ethoxy group).

Forensic Differentiation Challenges

The compound’s isobaric relationship to controlled substances necessitates stringent analytical protocols.

Case Study: GC-MS vs. GC-IRD

A comparative study of 12 ethoxyphenethylamine regioisomers demonstrated that:

-

GC-MS alone resolved 8/12 compounds using perfluoroacyl derivatives.

-

GC-IRD achieved 100% differentiation via unique IR absorption profiles .

Table 3: Analytical Performance Metrics

| Technique | Resolution Efficiency | Key Parameter |

|---|---|---|

| GC-MS (TFA) | 67% | Retention time, m/z 210 |

| GC-IRD | 100% | 1245 cm⁻¹ (C-O-C) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume